molecular formula C17H13N5O2S B2795543 3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-31-8

3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2795543
CAS RN: 2034206-31-8
M. Wt: 351.38
InChI Key: ZJKHIHIYUYJYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule’s structure is characterized by several key features. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[d]thiazole ring is a fused ring system containing a benzene ring and a thiazole ring . The pyrazine ring is a six-membered ring with two nitrogen atoms.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including our compound of interest, exhibit antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazoles and evaluated their efficacy against bacterial strains. These compounds can potentially serve as novel antibacterial agents, contributing to the fight against infectious diseases .

Antifungal Potential

The same thiazole scaffold has demonstrated antifungal activity. By modifying substituents at specific positions, scientists aim to enhance the compound’s effectiveness against fungal pathogens. Investigating its mode of action and optimizing its structure could lead to valuable antifungal drugs .

Anti-Inflammatory Effects

Thiazoles have been explored for their anti-inflammatory properties. Our compound may inhibit inflammatory pathways, making it relevant for conditions such as arthritis, asthma, and other inflammatory disorders. Further studies are needed to elucidate its mechanisms .

Antitumor Properties

Compounds containing the thiazole ring have shown promise as antitumor agents. Researchers investigate their impact on cancer cell lines, aiming to develop targeted therapies. Our compound’s unique structure could contribute to this field .

Antiviral Applications

Thiazoles also exhibit antiviral activity. By understanding how our compound interacts with viral proteins or nucleic acids, scientists can design potent antiviral drugs. This area is particularly relevant given the ongoing global health challenges .

Environmental Considerations

Beyond human health, researchers explore the environmental impact of compounds like ours. Assessing its biodegradability, toxicity, and persistence in ecosystems informs decisions about its safe use and disposal.

Future Directions

The compound “3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” and similar compounds could be of interest in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the potential biological activities of this compound and its derivatives.

properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c18-9-13-15(20-7-6-19-13)24-11-5-8-22(10-11)17(23)16-21-12-3-1-2-4-14(12)25-16/h1-4,6-7,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHIHIYUYJYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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